molecular formula C12H21NO6 B2490618 (2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 2445749-45-9

(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B2490618
CAS RN: 2445749-45-9
M. Wt: 275.301
InChI Key: GLJYBMNQEBIVRZ-IWSPIJDZSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrrolidine derivatives often involves multi-step reactions, including cyclization, condensation, and functionalization processes. For example, the synthesis of related compounds has been achieved through reactions involving N-benzylideneaniline and 3-methyl-2-oxobutanedioic acid diethyl ester, producing isomeric pyrrolidinecarboxylic acid esters with varied configurations (Titus, Emerson, & Gonzalez, 1990). These methods emphasize the versatility and complexity of synthetic approaches needed to create specific pyrrolidine-based structures.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by their cyclic amine core, with substituents influencing their overall properties and reactivity. Crystallographic and theoretical studies, such as those performed on similar compounds, provide insights into the conformation, stereochemistry, and intermolecular interactions, crucial for understanding the compound's behavior in various conditions (Maurin et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a range of chemical reactions, tailored by their functional groups. Acylation, for instance, has been a key reaction for modifying the properties of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids with distinct chemical properties (Jones et al., 1990). Such reactions are pivotal for diversifying the chemical space and potential applications of these compounds.

Physical Properties Analysis

The physical properties of "(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid" would likely include solubility in organic solvents, melting points, and specific optical rotations, which are essential for its characterization and application in synthetic pathways. Although specific data on this compound were not found, related studies on pyrrolidine derivatives offer a basis for predicting such properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to participate in further chemical transformations, define the utility of pyrrolidine derivatives in synthesis and other applications. For example, the ability to undergo oxidative decarboxylation and beta-iodination demonstrates the functional versatility of pyrrolidine-based compounds (Boto et al., 2001).

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Research on related compounds such as enantiomerically pure phenylpiracetam and its derivatives highlights the importance of stereochemistry in enhancing the pharmacological profile of compounds. Stereoisomers with specific configurations can exhibit superior biological properties, justifying the purification of drugs to obtain the most effective isomer. This area of study underscores the potential of utilizing specific stereochemical forms of compounds for improved therapeutic effects (Veinberg et al., 2015).

Biologically Active Compounds

Carboxylic acids, including natural derivatives, are known for their biological activities. A review comparing structural differences of selected carboxylic acids revealed their antioxidant, antimicrobial, and cytotoxic activities. This suggests the potential of structurally similar compounds, like the one , in contributing to the development of drugs with these properties (Godlewska-Żyłkiewicz et al., 2020).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a common structure in medicinal chemistry, is key in developing compounds for treating human diseases. Its incorporation into molecules can significantly impact the exploration of pharmacophore space, stereochemistry, and three-dimensional coverage. This indicates the relevance of incorporating such structures into novel biologically active compounds, potentially including the one mentioned (Petri et al., 2021).

Impact on Central Nervous System

Compounds with specific functional chemical groups, including phosphorylated carboxylic acids, show promise in CNS drug development. They have been investigated for their nootropic, antidepressant, and tranquilizing properties. This underscores the potential of exploring similar compounds for their CNS activity (Saganuwan, 2017).

Lactic Acid as a Biotechnological Route

Lactic acid derivatives, obtained through biotechnological routes, serve as precursors for a variety of industrially relevant chemicals. This highlights the potential of carboxylic acid derivatives, including the compound , in green chemistry applications (Gao et al., 2011).

Mechanism of Action

The precise mechanism of action for DMPOC remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways. Further studies are needed to uncover its biological targets and potential therapeutic applications .

Safety and Hazards

  • Regulatory Considerations : Comply with safety regulations and guidelines .

Future Directions

  • Collaborations : Collaborate with interdisciplinary teams for further research and development .

properties

IUPAC Name

(2R,3S,4R)-3,4-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-6-7(17-4)9(18-5)8(13)10(14)15/h7-9H,6H2,1-5H3,(H,14,15)/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJYBMNQEBIVRZ-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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